molecular formula C6H5BrN2O2 B1404295 4-(Bromomethyl)-3-nitropyridine CAS No. 20660-72-4

4-(Bromomethyl)-3-nitropyridine

Cat. No. B1404295
CAS RN: 20660-72-4
M. Wt: 217.02 g/mol
InChI Key: LXNNXIMJLFYEDE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitropyridine, also known as 4-Br-3-NP, is an organic compound that is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is a reactive nitro compound, which makes it a useful reagent in organic synthesis. 4-Br-3-NP has also been used in the synthesis of various biologically active compounds, including antibiotics and anticancer drugs. In addition, 4-Br-3-NP has been used in a variety of laboratory experiments, such as the synthesis of nitro compounds, the synthesis of polymers, and the synthesis of organometallic compounds.

Scientific Research Applications

    Synthesis and Characterisation of Isomeric Derivatives

    • Field : Synthetic Chemistry
    • Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
    • Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

    Synthesis of Eprosartan

    • Field : Pharmaceutical Chemistry
    • Application : 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcome is the production of eprosartan, an antihypertensive agent .

    Bromothymol Blue as a pH Indicator

    • Field : Analytical Chemistry
    • Application : Bromothymol blue, which contains a bromomethyl group, is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method : The indicator changes color depending on the pH of the solution, providing a visual means of determining pH .
    • Results : The indicator is bright aquamarine by itself, and greenish-blue in a neutral solution. The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

    Synthesis of Temoporfin

    • Field : Pharmaceutical Chemistry
    • Application : 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcome is the production of temoporfin, a photosensitizer used in photodynamic therapy .

    Selective CO2 Capture

    • Field : Environmental Science
    • Application : A series of benzene rings containing porous polymer materials (B-PPMs) were fabricated via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis(bromomethyl)benzene . These B-PPMs are used for the selective capture of CO2 from mixed gases .
    • Method : The B-PPMs were synthesized through a facile condensation reaction and were verified to have accessible surface areas, large pore volumes, and appropriate pore sizes .
    • Results : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm³·g⁻¹ at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively .

    Bromomethylation of Aromatic Hydrocarbons

    • Field : Organic Chemistry
    • Application : 4-Chlorobutyl (bromomethyl) ether (1-bromomethoxy-4-chlorobutane) enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcome is the bromomethylation of aromatic hydrocarbons .

properties

IUPAC Name

4-(bromomethyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNNXIMJLFYEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Hurst, DG Wibberley - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… A cyclisation involving the nitro-group also occurs when 4-bromomethyl-3-nitropyridine (V) is treated with primary aromatic amines (11; R = H, Me, or Cl). The spectroscopic and physical …
Number of citations: 8 pubs.rsc.org
GY Remennikov - Chemistry of Heterocyclic Compounds, 2017 - Springer
Among numerous approaches for the synthesis of condensed heterocycles bearing a pyrazole nucleus, the intramolecular cyclization of a suitable ortho-substituted nitroaromatic and …
Number of citations: 15 link.springer.com

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